3-Amino-5-fluoro-4-hydroxybenzoic Acid: Technical Profile & Synthetic Guide
3-Amino-5-fluoro-4-hydroxybenzoic Acid: Technical Profile & Synthetic Guide
CAS Number: 1025127-44-9 Molecular Formula: C₇H₆FNO₃ Molecular Weight: 171.13 g/mol [1]
Executive Summary
3-Amino-5-fluoro-4-hydroxybenzoic acid is a high-value fluorinated building block used primarily in the synthesis of heterocyclic pharmaceutical agents. Structurally, it combines a benzoic acid moiety with an ortho-amino phenol core, flanked by a fluorine atom. This unique substitution pattern imparts specific electronic and steric properties:
-
Fluorine Effect: The C5-fluorine atom lowers the pKa of the adjacent phenolic hydroxyl group via inductive withdrawal (
effect), enhancing metabolic stability and altering hydrogen-bond donor capabilities compared to the non-fluorinated analog (3-amino-4-hydroxybenzoic acid). -
Heterocyclic Precursor: The ortho-amino hydroxyl motif is the canonical precursor for benzoxazoles , a privileged scaffold in kinase inhibitors and GPCR modulators (e.g., 5-HT5A receptor antagonists).
-
Zwitterionic Nature: The compound exists as a zwitterion at physiological pH, influencing its solubility profile and handling requirements.
Physicochemical Profile
The strategic placement of fluorine modulates the acidity and lipophilicity of the scaffold.
| Property | Value / Description | Note |
| Appearance | Off-white to grey/brown solid | Oxidizes slowly upon air exposure. |
| Melting Point | >250 °C (Decomposes) | Typical for zwitterionic amino acids. |
| Solubility | DMSO, Dilute Acid (HCl), Dilute Base (NaOH) | Low solubility in water/organic solvents at neutral pH (Isoelectric point). |
| pKa (Acid) | ~2.5 (COOH) | Predicted; lowered by F-substitution. |
| pKa (Base) | ~3.5 - 4.0 (Anilinium) | Predicted; F-substitution reduces basicity of amine. |
| pKa (Phenol) | ~8.5 | Predicted; more acidic than phenol (pKa 10) due to F and COOH. |
| LogP | ~0.5 - 0.9 | Moderate lipophilicity. |
Zwitterionic Equilibrium
At neutral pH, the molecule exists primarily in a zwitterionic state (COO⁻ / NH₃⁺), which dictates its low solubility in non-polar solvents.
Figure 1: pH-dependent ionization states of 3-Amino-5-fluoro-4-hydroxybenzoic acid.
Synthetic Methodology
The synthesis of 3-amino-5-fluoro-4-hydroxybenzoic acid is typically achieved via the nitration of 3-fluoro-4-hydroxybenzoic acid followed by reduction. This route leverages the directing effects of the hydroxyl group to install the nitrogen at the 5-position (meta to the fluorine, ortho to the hydroxyl).
Step 1: Regioselective Nitration
Precursor: 3-Fluoro-4-hydroxybenzoic acid (CAS 350-29-8).
Reagents: Fuming Nitric Acid (
Protocol:
-
Dissolve 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in conc.
at -5 °C.[2] -
Dropwise add fuming
(1.05 eq) maintaining temperature < 0 °C. -
Stir for 1-2 hours, allowing the mixture to warm to room temperature.
-
Pour onto crushed ice. The product, 3-fluoro-4-hydroxy-5-nitrobenzoic acid , precipitates as a yellow solid.
-
Filter, wash with cold water, and dry.
Step 2: Nitro Reduction
Reagents: Hydrogen (
-
Dissolve the nitro intermediate in Methanol or Ethanol.
-
Add 10% Pd/C (5-10 wt%).
-
Stir under
atmosphere (balloon pressure or 1-3 bar) at RT for 4-12 hours. -
Filter through Celite to remove catalyst.
-
Concentrate filtrate.[3] The product may crystallize upon cooling or require precipitation by pH adjustment to the isoelectric point.
Figure 2: Synthetic route from commercially available precursors.
Reactivity & Derivatization[5]
This scaffold is a "chemical chameleon," offering three distinct points of attachment for medicinal chemistry campaigns.
A. Benzoxazole Formation (Key Application)
The ortho-amino phenol motif is the primary precursor for benzoxazoles.
-
Reaction: Condensation with carboxylic acids, aldehydes, or orthoesters.
-
Condition: Heating with polyphosphoric acid (PPA) or trimethylsilyl polyphosphate (PPSE).
-
Utility: Access to fluorinated benzoxazole-5-carboxylic acids, which are bioisosteres of indole-5-carboxylic acids.
B. Amide Coupling
The C1-Carboxylic acid can be coupled to amines to form amides.
-
Challenge: The unprotected aniline and phenol can interfere.
-
Solution: Transient protection (e.g., as a methyl ester or acetonide) is often required before activating the carboxylic acid.
C. Sandmeyer-Type Transformations
The amino group can be converted to other halides (Cl, Br, I) or a nitrile via diazonium salts, allowing for the synthesis of 3,5-difluoro or 3-chloro-5-fluoro derivatives.
Figure 3: Divergent synthesis pathways from the core scaffold.
Medicinal Chemistry Applications
5-HT5A Receptor Modulators
Patent literature identifies this scaffold as a key intermediate in the synthesis of tricyclic guanidine derivatives targeting the 5-HT5A receptor [1]. The fluorine atom at the 5-position is critical for:
-
Metabolic Stability: Blocking the metabolically labile position ortho to the phenol.
-
Binding Affinity: Modulating the pKa of the phenol to optimize interactions with receptor residues (e.g., serine or threonine side chains).
Antibacterial Agents
Similar fluoro-hydroxy-amino benzoic acid scaffolds are used in the synthesis of fluoroquinolones and ansamycin antibiotics. The 3-amino-5-fluoro-4-hydroxy moiety serves as a mimetic of the naturally occurring 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, potentially yielding novel "fluoro-ansamycins" with altered potency profiles.
Handling & Safety
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Storage: Hygroscopic and light-sensitive. Store under inert atmosphere (Argon/Nitrogen) at 2-8 °C.
-
Stability: The amino-phenol moiety is susceptible to oxidation (browning) over time. Re-purification via recrystallization from acidic water/methanol is recommended if the solid darkens.
References
-
European Patent Office. (2009). Acylguanidine Derivative and Pharmaceutical Composition Comprising the Same.[2] EP2119704A1. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68105745, 3-Amino-5-fluoro-4-hydroxybenzoic acid.Link
-
ChemicalBook. (2023). Synthesis of 3-amino-4-hydroxybenzoic acid (Analogous Protocol).Link
-
BLD Pharm. (2025).[4] Product Datasheet: 3-Amino-5-fluoro-4-hydroxybenzoic acid (CAS 1025127-44-9).[1][4][5]Link[4][5]
Sources
- 1. 1025127-44-9|3-Amino-5-fluoro-4-hydroxybenzoic Acid|3-Amino-5-fluoro-4-hydroxybenzoic Acid|-范德生物科技公司 [bio-fount.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 1025127-52-9|3-Amino-2-hydroxy-5-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 5. 946121-50-2|Methyl 3-amino-5-fluoro-4-hydroxybenzoate|BLD Pharm [bldpharm.com]
